6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde
Overview
Description
6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde (CAS number: 1992975-80-0) is a chemical compound with the molecular formula C15H19NO2 . It falls within the class of quinoline derivatives and features a methoxy group at position 6 and an aldehyde functional group at position 8 on the quinoline ring .
Synthesis Analysis
The synthetic methods for this compound may vary, but one common approach involves the reaction of a suitable precursor (such as a tetramethyl quinoline) with a methoxy group donor (e.g., methanol) under specific conditions. Detailed synthetic pathways and optimization strategies can be found in relevant literature .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including condensation reactions, nucleophilic additions, and oxidation reactions. Specific reactions would depend on the functional groups present and the reaction conditions. Further exploration of the literature would provide detailed insights .
Physical and Chemical Properties Analysis
Scientific Research Applications
Reactivity in Chemical Processes
6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde is involved in various chemical processes. For example, its carbocation, formed from photolysis, reacts with methanol and methoxide ions, showing different behaviors in various solvent mixtures. This reactivity was explored in depth by Nekipelova et al. (2011) in their study of carbocations in binary mixtures of methanol with pentane and acetonitrile (Nekipelova et al., 2011).
In Biological Studies
In the biological realm, this compound derivatives exhibit significant properties. Ramachandran et al. (2012) synthesized palladium(II) complexes of this compound and investigated their interactions with DNA and proteins, revealing potential biological applications, particularly in the context of CT-DNA intercalation and BSA binding (Ramachandran et al., 2012). Similarly, another study by Ramachandran et al. (2012) on nickel(II) complexes of this compound highlighted their strong binding with DNA and proteins, along with notable antioxidant and cytotoxic activities (Ramachandran et al., 2012).
Photophysical and Antimicrobial Properties
The photophysical properties of derivatives of this compound were studied by Jarag et al. (2012), who synthesized novel styryl colorants from this compound. These colorants exhibited significant fluorescence and were effective against various microbes, suggesting potential applications in materials science and microbiology (Jarag et al., 2012).
Applications in Organic Synthesis
This compound also plays a role in organic synthesis. Potapov et al. (2021) utilized it in the synthesis of compounds with inhibitory activity against blood coagulation factors, demonstrating its relevance in the development of new pharmaceutical agents (Potapov et al., 2021).
Properties
IUPAC Name |
6-methoxy-1,2,2,4-tetramethylquinoline-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10-8-15(2,3)16(4)14-11(9-17)6-12(18-5)7-13(10)14/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLWFLRNUGAQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C(C=C(C=C12)OC)C=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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